molecular formula C13H13BrN4OS B11450447 6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11450447
M. Wt: 353.24 g/mol
InChI Key: RLHUDBUOPKGGNL-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that contains a triazole and thiadiazine ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromophenyl and methoxyethyl groups in its structure may contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2-methoxyethyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The triazole and thiadiazine rings can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products may include azides, thiocyanates, or substituted amines.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides, sulfones, or other oxidized derivatives.

    Reduction Products: Reduction can yield amines, alcohols, or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole and thiadiazine rings is known to impart bioactivity to molecules, making this compound a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Researchers may study its interactions with biological targets, such as enzymes or receptors, to identify new drug candidates for the treatment of various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used as a precursor for the synthesis of other valuable compounds in the chemical industry.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole and thiadiazine rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-chlorophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-fluorophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-methylphenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Uniqueness

The uniqueness of 6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in the presence of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interactions with other molecules and its overall properties.

Properties

Molecular Formula

C13H13BrN4OS

Molecular Weight

353.24 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(2-methoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C13H13BrN4OS/c1-19-7-6-12-15-16-13-18(12)17-11(8-20-13)9-2-4-10(14)5-3-9/h2-5H,6-8H2,1H3

InChI Key

RLHUDBUOPKGGNL-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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